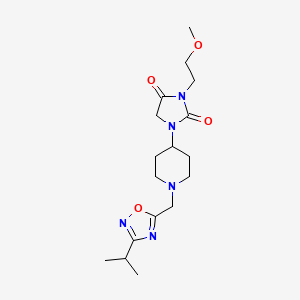
1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an oxadiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- Starting with an appropriate nitrile and hydrazine derivative, the oxadiazole ring is formed through a cyclization reaction under acidic or basic conditions.
- Common reagents: Acetic acid, sulfuric acid, or sodium hydroxide.
-
Piperidine Ring Formation:
- The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
- Common reagents: Sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
-
Imidazolidine-2,4-dione Formation:
- This step involves the reaction of an appropriate urea derivative with a diester or diketone under heating conditions.
- Common reagents: Ethyl acetoacetate, urea, and a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the isopropyl group or the piperidine ring.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction reactions can target the oxadiazole ring or the imidazolidine-2,4-dione moiety.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
-
Substitution:
- Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring.
- Common reagents: Sodium hydride, alkyl halides.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used, potentially forming ethers or secondary amines.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential therapeutic agent due to its unique structure.
- Investigated for its activity against certain biological targets, such as enzymes or receptors.
Industry:
- Could be used in the development of new pharmaceuticals.
- Potential applications in agrochemicals or materials science.
Mechanism of Action
The mechanism of action for 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The oxadiazole ring could play a role in binding to active sites, while the piperidine and imidazolidine-2,4-dione moieties may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can be compared to other compounds with similar structural features, such as:
- 1-(1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
- 1-(1-((3-Isopropyl-1,2,4-thiadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
Uniqueness:
- The presence of the isopropyl group on the oxadiazole ring and the specific substitution pattern on the piperidine ring make this compound unique.
- Its combination of functional groups may confer distinct biological activity and chemical reactivity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-12(2)16-18-14(26-19-16)10-20-6-4-13(5-7-20)22-11-15(23)21(17(22)24)8-9-25-3/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROOMFJAYYOFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2672783.png)

![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2672788.png)
![N-[(furan-2-yl)methyl]-9-[(2-oxo-2-phenylethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2672790.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B2672791.png)

![1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea](/img/structure/B2672797.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2672800.png)

![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)
![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)
![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)
